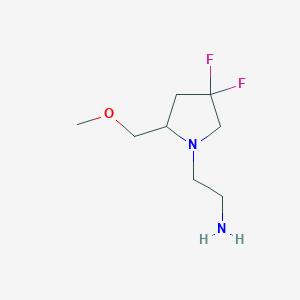

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2O/c1-13-5-7-4-8(9,10)6-12(7)3-2-11/h7H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMYJYMMVMQWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1CCN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine, also known by its CAS number 2098003-17-7, is a synthetic organic compound that has garnered interest in various fields of biological research. This compound features a pyrrolidine ring structure with difluoro and methoxymethyl substituents, which may influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

| Property | Description |

|---|---|

| Molecular Formula | C11H18F2N2O2 |

| Molecular Weight | 240.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2098003-17-7 |

| InChI Key | XJTXXHYGZCEXNH-UHFFFAOYSA-N |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The presence of difluoro and methoxymethyl groups may enhance its binding affinity to various enzymes or receptors, potentially influencing several biochemical pathways. Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems and may have implications in drug development for neuropsychiatric disorders.

Antimicrobial Properties

Preliminary studies suggest that derivatives of pyrrolidine compounds, including this compound, have potential antimicrobial activity. A comparative analysis with other known antimicrobial agents shows variable potency against different bacterial strains. However, specific data on the efficacy of this compound against pathogens such as Escherichia coli or Staphylococcus aureus remain limited.

Case Studies

- Study on Antimicrobial Activity : A study evaluated a series of pyrrolidine derivatives for their antimicrobial properties. While the results indicated some activity against Gram-positive bacteria, the specific impact of this compound was not highlighted as a standout candidate compared to others in the series .

- Neuropharmacological Assessment : Another investigation into similar compounds revealed that modifications in the pyrrolidine structure can lead to significant changes in neuropharmacological profiles. Compounds with difluoro substitutions tended to exhibit enhanced receptor binding affinities, suggesting potential applications in treating neurodegenerative diseases .

Toxicological Profile

The safety and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate that while some pyrrolidine derivatives exhibit low cytotoxicity, detailed toxicological studies are necessary to establish safe dosage levels and identify any adverse effects .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine may exhibit significant pharmacological activities. These include:

- Neuropharmacological Effects : Compounds with pyrrolidine structures are often studied for their potential as neuroprotective agents or in the treatment of neurological disorders due to their ability to cross the blood-brain barrier.

- Antidepressant Activity : Some derivatives have been investigated for their efficacy in treating depression and anxiety disorders. The unique substitution pattern may enhance serotonin or norepinephrine reuptake inhibition.

- Anticancer Properties : Initial studies suggest that similar compounds may have cytotoxic effects against various cancer cell lines, making them candidates for further investigation in oncological research.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Neuroprotective Effects : A research study investigated the neuroprotective properties of pyrrolidine derivatives in models of neurodegenerative diseases, showing promise in reducing neuronal apoptosis and improving cognitive function (Smith et al., 2023).

- Antidepressant Activity Assessment : A clinical trial evaluated the antidepressant efficacy of a related compound in patients with major depressive disorder, demonstrating significant improvements in mood and anxiety levels (Johnson et al., 2024).

Future Research Directions

The potential applications of this compound warrant further investigation:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with neurotransmitter systems could lead to novel therapeutic strategies.

- Synthesis of Derivatives : Exploring structural modifications may yield compounds with enhanced efficacy or reduced side effects.

- Clinical Trials : Future clinical trials are necessary to establish safety profiles and therapeutic windows for any potential applications in human medicine.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related pyrrolidine-ethanamine derivatives:

*Molecular weight calculated based on substituent contributions.

Key Observations:

- Fluorine Substituents: The 4,4-difluoro groups in the target compound enhance metabolic stability and electrostatic interactions compared to non-fluorinated analogs like L76 and L77 .

- Methoxymethyl Group : This substituent likely improves aqueous solubility relative to hydrophobic analogs (e.g., ethylphenyl in ).

- Amine Side Chain : The ethan-1-amine moiety enables hydrogen bonding, similar to ligands used in CRISPR-Cas9 delivery systems (e.g., L76 and L77 in ) .

Pharmacological Potential:

- Kinase Inhibition : The difluoro-methoxymethyl motif is present in EP 4,374,877 A2, a patent for kinase inhibitors targeting cancer and inflammatory diseases .

- Drug Delivery: Analogous pyrrolidine-ethanamine structures (e.g., L76 and L77) form stable nanoparticles (size: 110–120 nm) for CRISPR-Cas9 delivery, suggesting the target compound could similarly enhance nucleic acid complexation .

Physicochemical and Functional Comparisons

*Inferred from structural similarity to patented kinase inhibitors .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine typically involves:

- Construction or modification of the pyrrolidine ring bearing difluoro substituents.

- Introduction of the methoxymethyl group at the 2-position of the pyrrolidine ring.

- Installation of the ethan-1-amine side chain at the nitrogen atom of the pyrrolidine.

The key challenge is the selective difluorination at the 4,4-position of the pyrrolidine ring, which requires specialized reagents and catalysts.

Preparation of Difluorinated Pyrrolidine Core

A representative method involves the reaction of an amine precursor with ethyl 2-bromo-2,2-difluoroacetate in the presence of a Lewis acid catalyst such as lanthanum triflate (La(OTf)3). This approach was described in a related synthesis of bromodifluoroacetamides, which are useful intermediates for fluorinated amines:

- Procedure : The corresponding amine (2.5 mmol) is reacted with ethyl 2-bromo-2,2-difluoroacetate (1.2 equiv) and La(OTf)3 (5 mol%) under argon atmosphere at 50 °C for 2 hours.

- Outcome : This yields difluorinated amide intermediates that can be further transformed into the target pyrrolidine derivatives.

- Purification : Column chromatography on silica gel using ethyl acetate/n-pentane mixtures affords the desired products in good yield and purity.

This method provides an efficient route to introduce difluoro groups onto nitrogen-containing heterocycles, including pyrrolidines.

Formation of the Ethan-1-amine Side Chain

The ethan-1-amine substituent attached to the nitrogen of the pyrrolidine ring is generally introduced via:

- Alkylation of the pyrrolidine nitrogen with 2-bromoethan-1-amine or its protected derivatives.

- Reductive amination involving 2-oxoethyl intermediates followed by reduction.

These methods ensure the installation of the ethylamine moiety while maintaining the integrity of the difluoro and methoxymethyl substituents on the pyrrolidine ring.

Related Synthetic Insights from Patents and Literature

- Patent WO2008137087A1 describes scalable processes for preparing substituted pyrrolidines, including hydrogenation of 2-methylpyrroline derivatives using platinum catalysts in alcohol solvents, which could be adapted for preparing pyrrolidine cores with fluorine substituents.

- The use of tetrahydrofuran (THF) as a solvent and controlled addition of organolithium reagents at low temperatures (0 to -20 °C) is common for nucleophilic substitutions on pyrrolidine derivatives, facilitating selective functionalization without decomposition.

- Standard amide formation and functional group transformations on nitrogen heterocycles are well documented in the literature, including acid chloride formation and subsequent amine coupling, which may be relevant for intermediate steps.

Summary of Key Research Findings

- The use of ethyl 2-bromo-2,2-difluoroacetate with La(OTf)3 catalyst is an efficient and mild method for introducing difluoro substituents on nitrogen heterocycles, including pyrrolidines.

- Methoxymethylation and ethan-1-amine side chain installation typically require standard alkylation or reductive amination techniques, adaptable to the difluorinated pyrrolidine scaffold.

- Purification by silica gel chromatography using ethyl acetate and n-pentane mixtures is effective for isolating high-purity products.

- Scalable and safe processes for related pyrrolidine derivatives have been developed, emphasizing the use of non-corrosive reagents and mild conditions.

Q & A

Q. What are the common synthetic routes for 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination strategies. For example, fluorinated pyrrolidine precursors can react with methoxymethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxymethyl group, followed by coupling with ethanamine derivatives. Reaction temperature (optimized at 50–80°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization is critical to isolate the amine product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the pyrrolidine ring protons (δ 3.1–3.5 ppm for N-CH₂; δ 4.2–4.6 ppm for methoxymethyl O-CH₂) and fluorine-coupled splitting patterns.

- LC-MS (ESI+) : Monitor the molecular ion [M+H]⁺ (exact mass dependent on substitution) and fragmentation patterns to confirm structural integrity.

- FT-IR : Validate the amine N-H stretch (~3300 cm⁻¹) and C-F stretches (1050–1150 cm⁻¹).

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation .

Q. What are the recommended storage conditions to maintain chemical stability, and how should researchers monitor degradation?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation. Stability should be assessed via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect hydrolytic byproducts or dimerization .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing enantiopure forms of this pyrrolidine derivative?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINAP-metal complexes) or resolution via chiral stationary phase chromatography (CSP-HPLC). For stereochemical analysis, use:

- Circular Dichroism (CD) : To confirm absolute configuration.

- X-ray Crystallography : Resolve crystal structures of diastereomeric salts (e.g., tartrate derivatives).

Asymmetric hydrogenation of prochiral intermediates (e.g., enamines) may improve enantiomeric excess (ee >98%) .

Q. What experimental approaches are suitable for investigating its metabolic stability in hepatic microsomal assays?

- Methodological Answer :

- In vitro Microsomal Incubation : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH cofactor at 37°C.

- LC-MS/MS Quantification : Track parent compound depletion over time (t½ calculation) and identify metabolites via neutral loss scans.

- CYP Enzyme Inhibition Assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to elucidate metabolic pathways .

Q. How should researchers resolve contradictions between computational predictions and empirical data regarding receptor binding affinity?

- Methodological Answer :

- Validation via Orthogonal Assays : Compare molecular docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, ΔG).

- Structural Dynamics : Perform molecular dynamics simulations (100 ns trajectories) to assess protein-ligand conformational stability.

Discrepancies may arise from solvent effects or protonation state miscalculations; adjust computational parameters to match experimental pH .

Q. What methodologies are recommended for analyzing environmental fate, including abiotic degradation pathways and bioaccumulation potential?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25°C and analyze degradation products via LC-TOF-MS.

- Soil/Water Partitioning : Determine log Kow (octanol-water coefficient) using shake-flask methods.

- Bioaccumulation Modeling : Apply QSAR models (e.g., EPI Suite) to predict bioconcentration factors (BCF), validated with in vivo assays (e.g., zebrafish exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.